

Soravtansine's Precision Assault on Folate Receptor Alpha: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Soravtansine	
Cat. No.:	B3322474	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soravtansine (formerly IMGN853) is a first-in-class antibody-drug conjugate (ADC) engineered to selectively target and eliminate cancer cells overexpressing Folate Receptor Alpha (FR α). This document provides a comprehensive technical overview of **soravtansine**'s mechanism of action, from its high-affinity binding to FR α to the intracellular delivery of its potent cytotoxic payload, DM4. We present a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the critical pathways and workflows involved in its development. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of targeted cancer therapeutics.

Introduction to Soravtansine and Folate Receptor Alpha

Soravtansine is an antibody-drug conjugate that consists of three main components: a humanized monoclonal antibody that specifically targets FRα, a potent microtubule-disrupting agent, DM4 (a maytansinoid derivative), and a cleavable linker that connects the antibody to the payload.[1][2] The average drug-to-antibody ratio (DAR) for **soravtansine** is approximately 3.4.



Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, is a high-affinity folate transporter.[1] While its expression is restricted in normal tissues, FRα is frequently overexpressed in a variety of epithelial malignancies, making it an attractive target for cancer therapy.[1] This differential expression provides a therapeutic window for targeted agents like **soravtansine**.

Table 1: Folate Receptor Alpha (FRα) Expression in Various Cancers

Cancer Type	Prevalence of FRα Expression	Citation
Ovarian Cancer	76-89%	[3]
Non-Small Cell Lung Cancer	14-74%	[3]
Mesothelioma	72-100%	[3]
Endometrial Cancer	20-50%	[3]
Triple-Negative Breast Cancer	35-68%	[3]

Mechanism of Action

The therapeutic action of **soravtansine** is a multi-step process that leverages the specific biology of $FR\alpha$ -expressing cancer cells.

- Binding: The monoclonal antibody component of **soravtansine** binds with high affinity to FRα on the surface of tumor cells.
- Internalization: Upon binding, the **soravtansine**-FRα complex is internalized by the cell through receptor-mediated endocytosis.[3]
- Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload, DM4.[3]
- Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][4]

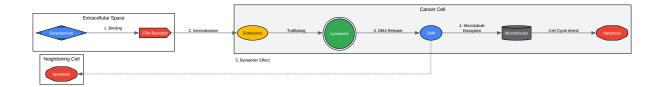


Foundational & Exploratory

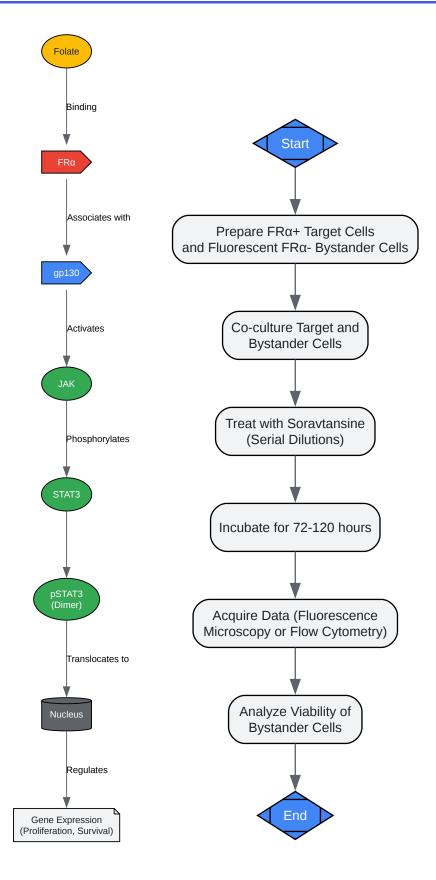
Check Availability & Pricing

• Bystander Effect: The DM4 payload and its metabolites are membrane-permeable, allowing them to diffuse into neighboring cancer cells, regardless of their FRα expression status, and induce cell death. This "bystander effect" is crucial for efficacy in heterogeneous tumors.[2][3]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Soravtansine's Precision Assault on Folate Receptor Alpha: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322474#soravtansine-s-targeting-of-folate-receptor-alpha]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com